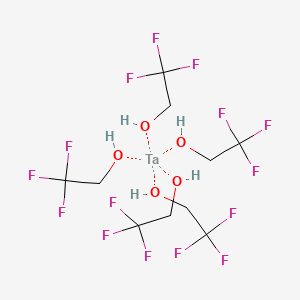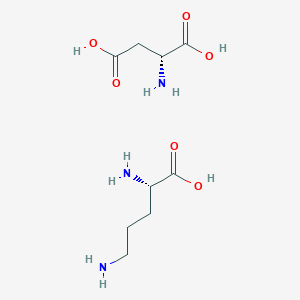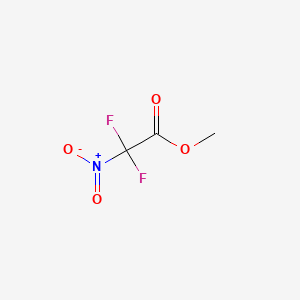
Tetrasodium 2,2-bis(2,5-dioxo-3-sulfonato-1-pyrrolidinyl)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(sulfosuccinimidyl)succinate sodium salt is a chemical compound widely used in various scientific research fields. It is known for its ability to act as a crosslinker, facilitating the formation of covalent bonds between molecules. This compound is particularly valuable in bioconjugation, where it helps link proteins, peptides, and other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(sulfosuccinimidyl)succinate sodium salt typically involves the reaction of succinic acid with N-hydroxysulfosuccinimide in the presence of a dehydrating agent. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product.
Industrial Production Methods
Industrial production of bis(sulfosuccinimidyl)succinate sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Bis(sulfosuccinimidyl)succinate sodium salt primarily undergoes substitution reactions. The sulfo-NHS ester groups react with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, typically at a pH range of 7-9.
Common Reagents and Conditions
The most common reagents used in reactions with bis(sulfosuccinimidyl)succinate sodium salt are primary amines. The reaction conditions usually involve aqueous buffers, such as phosphate-buffered saline, to maintain the pH within the optimal range.
Major Products
The major products formed from reactions involving bis(sulfosuccinimidyl)succinate sodium salt are amide-linked conjugates. These conjugates are stable and can be used in various applications, including protein labeling and immobilization.
科学研究应用
Bis(sulfosuccinimidyl)succinate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and in the study of molecular interactions.
Biology: The compound is employed in protein crosslinking, which helps in the study of protein-protein interactions and the structural analysis of protein complexes.
Medicine: It is used in the development of diagnostic assays and therapeutic agents, particularly in the field of targeted drug delivery.
Industry: The compound is utilized in the production of biosensors and other analytical devices.
作用机制
The mechanism of action of bis(sulfosuccinimidyl)succinate sodium salt involves the formation of covalent bonds between its sulfo-NHS ester groups and primary amines on target molecules. This reaction results in the formation of stable amide bonds, effectively linking the molecules together. The compound’s ability to form these covalent bonds makes it a valuable tool in bioconjugation and crosslinking applications.
相似化合物的比较
Bis(sulfosuccinimidyl)succinate sodium salt is often compared with other crosslinkers, such as bis(sulfosuccinimidyl)suberate and disuccinimidyl suberate. While all these compounds serve similar functions, bis(sulfosuccinimidyl)succinate sodium salt is unique due to its water solubility and membrane impermeability. This makes it particularly suitable for applications involving cell surface proteins and other hydrophilic environments.
List of Similar Compounds
- Bis(sulfosuccinimidyl)suberate
- Disuccinimidyl suberate
- Sulfo-NHS-LC-biotin
属性
分子式 |
C12H8N2Na4O14S2 |
|---|---|
分子量 |
560.3 g/mol |
IUPAC 名称 |
tetrasodium;2,2-bis(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)butanedioate |
InChI |
InChI=1S/C12H12N2O14S2.4Na/c15-6-1-4(29(23,24)25)9(19)13(6)12(11(21)22,3-8(17)18)14-7(16)2-5(10(14)20)30(26,27)28;;;;/h4-5H,1-3H2,(H,17,18)(H,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |
InChI 键 |
DFUHMHADIWRCDX-UHFFFAOYSA-J |
规范 SMILES |
C1C(C(=O)N(C1=O)C(CC(=O)[O-])(C(=O)[O-])N2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


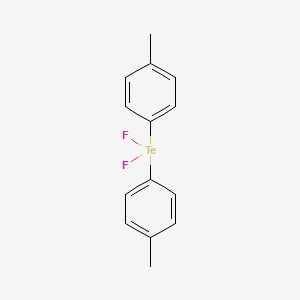
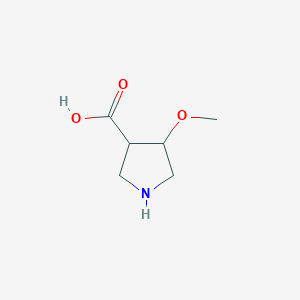
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
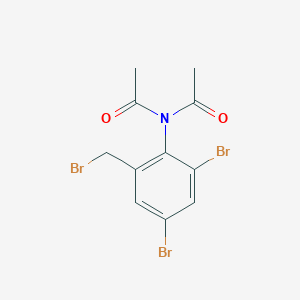
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
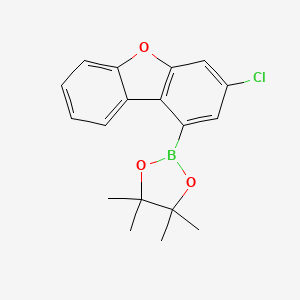

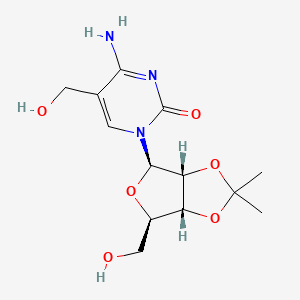
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)
